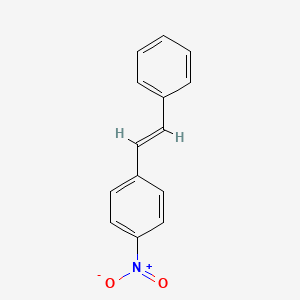

4-Nitrostilbene

Beschreibung

Overview of Stilbene (B7821643) Derivatives in Advanced Materials and Biological Systems Research

Stilbene and its derivatives form a class of compounds with a C6-C2-C6 structural backbone, featuring two phenyl rings connected by an ethylene bridge. researchgate.net This fundamental structure allows for a wide range of applications in both materials science and biological systems. researchgate.netnih.gov

In Advanced Materials:

Nonlinear Optics (NLO): Stilbene derivatives are investigated for their potential in NLO applications, which are crucial for technologies like optical data storage and image processing. nih.gov Certain derivatives exhibit significant second harmonic generation (SHG), a property where two photons are combined to create a new photon with twice the frequency. rsc.orgjyu.fi

Organic Light-Emitting Diodes (OLEDs): Some stilbene derivatives are utilized as emitting color tuners in OLEDs. nih.gov

Fluorescent Brightening Agents: Due to their ability to absorb ultraviolet light and re-emit it as visible light, stilbene derivatives are used as fluorescent brightening agents in textiles, plastics, and paper to enhance whiteness.

Molecular Probes: The fluorescent nature of some stilbene derivatives makes them useful as molecular probes for studying biological systems.

In Biological Systems Research:

Pharmacological Properties: Stilbene derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.netresearchgate.net

Anticancer Activity: Compounds like resveratrol (B1683913) and combretastatins, which are stilbene derivatives, have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). nih.gov

Antioxidant and Anti-inflammatory Effects: Stilbenes can act as potent antioxidants, protecting cells from damage caused by oxidative stress and inflammation, which are implicated in various chronic diseases. researchgate.net

Phytoalexins: In nature, plants produce stilbenes as a defense mechanism against pathogens and other stressors. nih.gov

Significance of the Nitro Group in Modulating Stilbene Properties and Reactivity

The introduction of a nitro (-NO2) group onto the stilbene backbone significantly influences its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which creates a "push-pull" system within the molecule when combined with an electron-donating group on the other phenyl ring. researchgate.net

This push-pull arrangement leads to several important consequences:

Enhanced Nonlinear Optical (NLO) Properties: The charge transfer from the electron-donating group to the electron-withdrawing nitro group across the conjugated π-system of the stilbene backbone is a key factor for large second-order nonlinearities. aip.org For instance, 4-dimethylamino-4′-nitrostilbene (DANS) is a well-known push-pull chromophore with applications in NLO. nih.gov

Modulated Photophysical Properties: The nitro group can alter the absorption and emission spectra of stilbene derivatives. semanticscholar.org It can also influence the excited-state dynamics, affecting processes like fluorescence and photoisomerization.

Increased Reactivity: The electron-deficient nature of the nitro-substituted phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions. The nitro group itself can be reduced to an amino group, providing a route to synthesize other functionalized stilbene derivatives. nih.gov The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making electrophilic substitution reactions more difficult and directing incoming groups to the meta position. sarthaks.com

Isomeric Forms of 4-Nitrostilbene (B156276): trans and cis Configurations in Research Contexts

Like other stilbenes, this compound can exist as two geometric isomers: trans-(E) and cis-(Z). nih.gov These isomers arise from the restricted rotation around the central carbon-carbon double bond.

| Isomer | Configuration | Stability | Key Research Aspects |

| trans-4-Nitrostilbene | The two phenyl rings are on opposite sides of the double bond. | Thermodynamically more stable. nih.gov | More commonly studied due to its higher stability. nih.gov Utilized in the synthesis of various derivatives and in studies of NLO properties. |

| cis-4-Nitrostilbene | The two phenyl rings are on the same side of the double bond. | Thermodynamically less stable. | Its study often revolves around the photochemical trans-cis isomerization process. researchgate.net This isomerization is a key feature in the development of molecular switches and photosensitive materials. |

The interconversion between the trans and cis isomers can be induced by light (photoisomerization) or heat (thermal isomerization). researchgate.net The study of this isomerization process is fundamental to understanding the photochemistry of stilbenes and their potential applications in areas like molecular machinery and data storage.

Historical Context of this compound Research and Key Milestones

The study of stilbene and its derivatives dates back to the 19th century, with the first description of the stilbene structure attributed to A. Laurent in 1829. nih.govmdpi.com Research into the properties of nitrostilbenes gained momentum with the development of synthetic organic chemistry.

Key milestones in the research of this compound and related compounds include:

Early Synthesis: The synthesis of this compound can be achieved through various classic organic reactions, including the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Perkin condensation. A common laboratory synthesis involves the reaction of 4-nitrobenzaldehyde with benzyltriphenylphosphonium bromide.

Photochemical Investigations: The photochemical behavior of nitrostilbenes, particularly their isomerization and rearrangements, has been a subject of interest for many years. Early studies explored the photochemical reactions of ortho-nitrostilbenes. acs.org

Development for NLO Applications: The recognition of the potential of push-pull stilbenes, such as those containing a nitro group, for nonlinear optical applications marked a significant advancement in the field of materials science. aip.org

Genotoxicity Studies: Research into the biological effects of this compound has included studies on its potential mutagenic properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCOWXWCHUSMH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314725 | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-20-8, 4003-94-5, 6624-53-9 | |

| Record name | trans-4-Nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Nitrostilbene and Its Derivatives

Classical Organic Synthesis Approaches for 4-Nitrostilbene (B156276)

Perkin Reaction Variations for Stilbene (B7821643) Scaffold Construction

The Perkin reaction, historically a method for the synthesis of α,β-unsaturated aromatic acids, has been adapted for the construction of the stilbene scaffold. byjus.comwikipedia.org A notable variation for the synthesis of trans-4-nitrostilbenes involves the reaction of 4-nitrophenylacetic acid with various benzaldehydes. researchgate.net This condensation reaction is typically carried out in the presence of a base, such as pyrrolidine, and can be significantly accelerated using microwave irradiation, often leading to good yields within a short reaction time. researchgate.net

The mechanism of this Perkin-like reaction involves the formation of a carbanion from 4-nitrophenylacetic acid under basic conditions. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent steps involve dehydration to form the characteristic double bond of the stilbene framework. byjus.com

Wittig Reaction and its Application in this compound Synthesis

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including this compound. berkeley.eduorganic-chemistry.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide (also known as a Wittig reagent). berkeley.edulibretexts.org For the synthesis of this compound, this typically involves the reaction of 4-nitrobenzaldehyde with benzyltriphenylphosphonium ylide. quizlet.com

The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. quizlet.com This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide. berkeley.eduorganic-chemistry.org

The stereochemistry of the resulting stilbene (E or Z isomer) is influenced by the stability of the phosphonium ylide. Stabilized ylides, which often contain electron-withdrawing groups, tend to produce the (E)-alkene as the major product. berkeley.eduorganic-chemistry.org

| Reactants | Base | Product | Key Feature |

| 4-Nitrobenzaldehyde and Benzyltriphenylphosphonium Bromide | Potassium tert-butoxide | This compound | Formation of E and Z isomers |

| 2-Nitrobenzaldehyde and Methyl (triphenylphosphoranylidene)acetate | - | Methyl (2E)-3-(2-nitrophenyl)acrylate | Example of a stabilized ylide leading to the E-product |

McMurry Coupling in the Context of Stilbene Formation

The McMurry reaction provides an effective method for the synthesis of alkenes via the reductive coupling of two carbonyl compounds, typically aldehydes or ketones, using low-valent titanium reagents. synarchive.comwikipedia.org This reaction is particularly useful for the synthesis of symmetrical stilbenes. For instance, the coupling of two molecules of benzaldehyde would yield stilbene. While direct synthesis of this compound via a cross-McMurry reaction between benzaldehyde and 4-nitrobenzaldehyde is possible, the formation of symmetrical side products (stilbene and 4,4'-dinitrostilbene) is a common challenge. organic-chemistry.org

The mechanism involves the reduction of a titanium source, such as titanium(III) chloride or titanium(IV) chloride, with a reducing agent like zinc-copper couple or lithium aluminum hydride to generate the active low-valent titanium species. wikipedia.org This species then coordinates to the carbonyl oxygen atoms of the aldehydes, facilitating a pinacol coupling to form a 1,2-diol intermediate. Subsequent deoxygenation of this diol by the oxophilic titanium reagent yields the alkene. wikipedia.orgorganic-chemistry.org

Condensation Reactions of 4-Nitrotoluene (B166481) with Aromatic Aldehydes

A direct and industrially relevant method for the synthesis of this compound is the condensation reaction between 4-nitrotoluene and an aromatic aldehyde, such as benzaldehyde. google.com This reaction requires the activation of the methyl group of 4-nitrotoluene, which is rendered acidic by the electron-withdrawing nitro group.

Various catalytic systems have been developed to facilitate this condensation. One effective method employs alkali metal salts of phthalimide, such as potassium phthalimide, as the catalyst. google.com The reaction is typically carried out in an inert solvent.

Phase transfer catalysis (PTC) has also been successfully applied to this reaction. Using a solid base like potassium carbonate in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether can lead to high yields of p-nitrostilbene. researchgate.net The PTC facilitates the transfer of the base into the organic phase, where it can deprotonate the 4-nitrotoluene, initiating the condensation with benzaldehyde. This method can be advantageous as it can minimize side reactions like the Cannizzaro reaction of the aldehyde. researchgate.net

| Reactants | Catalyst System | Product | Yield |

| 4-Nitrotoluene and Benzaldehyde | Potassium Phthalimide | This compound | - |

| 4-Nitrotoluene and Benzaldehyde | Potassium Carbonate / TBAB (PTC) | p-Nitrostilbene | >90% researchgate.net |

Modern and Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and efficient methods for the construction of the stilbene skeleton, including this compound. These methods often involve transition-metal catalysis and offer advantages such as high functional group tolerance and stereocontrol.

Heck Reaction:

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for stilbene synthesis. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 1-bromo-4-nitrobenzene with styrene in the presence of a palladium catalyst and a base. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the stilbene product and regenerate the catalyst. wikipedia.org Microwave irradiation has been shown to accelerate this reaction significantly. nih.gov

Suzuki Coupling:

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orgorganic-chemistry.org The synthesis of this compound via Suzuki coupling could be achieved by reacting 4-nitrophenylboronic acid with a vinyl halide (e.g., bromostyrene) or by coupling 1-bromo-4-nitrobenzene with styrylboronic acid. researchgate.netnih.gov The reaction requires a base to activate the organoboron species for transmetalation to the palladium center. organic-chemistry.org

| Reaction | Reactants | Catalyst | Key Features |

| Heck Reaction | 1-Bromo-4-nitrobenzene and Styrene | Palladium complex (e.g., Pd(OAc)2) | High stereoselectivity for the trans-isomer organic-chemistry.org |

| Suzuki Coupling | 4-Nitrophenylboronic acid and Bromostyrene | Palladium complex (e.g., Pd(PPh3)4) | Mild reaction conditions, high functional group tolerance nih.gov |

Photocatalytic Synthesis:

Emerging strategies also include photocatalytic methods. While specific examples for the direct synthesis of this compound are still developing, photocatalysis offers a green and efficient approach for various organic transformations, including C-C bond formation, and may represent a future direction for stilbene synthesis. beilstein-journals.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ijnrd.org In the synthesis of this compound and its derivatives, microwave irradiation facilitates rapid and efficient reactions, often with higher yields and in shorter time frames. tandfonline.comscholarsresearchlibrary.com This technique utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. anton-paar.comnih.gov This direct energy transfer, known as dielectric heating, avoids the slow process of thermal conduction from an external heat source and can lead to localized superheating, further accelerating reaction rates. ijnrd.orgscholarsresearchlibrary.com

A notable application of this technology is in the solvent-free synthesis of nitrostilbenes. For instance, the neat condensation of 2,4-dinitrotoluene with various aromatic aldehydes in the presence of pyrrolidine under microwave irradiation (800 W) yields the corresponding nitrostilbenes in 60-85% yield within just 30 seconds. tandfonline.comtandfonline.com This contrasts sharply with conventional heating on a water bath, which requires 15 minutes and results in significantly lower yields (18-68%). tandfonline.comtandfonline.com

The Perkin reaction is another pathway that benefits from microwave assistance. Trans-4-nitrostilbene can be synthesized in good yields by reacting 4-nitrophenylacetic acid with benzaldehydes and pyrrolidine under microwave irradiation, with reaction times as short as 10 minutes under solvent-free conditions. eurjchem.comresearchgate.net

The efficiency of microwave-assisted synthesis is clearly demonstrated when compared to traditional thermal methods. The significant reduction in reaction time and the improvement in product yields highlight the advantages of this green chemistry approach. ijnrd.orgtandfonline.com

| Stilbene Derivative | Activation Mode | Time (min) | Yield (%) |

|---|---|---|---|

| 3a | Microwave | 0.5 | 85 |

| 3a | Thermal | 15 | 68 |

| 3b | Microwave | 0.5 | 70 |

| 3b | Thermal | 15 | 28 |

| 3c | Microwave | 0.5 | 82 |

| 3c | Thermal | 15 | 52 |

Catalytic Synthesis Utilizing Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and improved stability. nih.govnih.gov Their use in the synthesis of this compound aligns with the principles of green chemistry by simplifying purification processes and reducing waste.

Graphitic Carbon Nitride (g-C3N4) as a Solid Base Catalyst

Graphitic carbon nitride (g-C3N4) is a metal-free, polymeric semiconductor composed of carbon and nitrogen. nih.govatomfair.com Its unique electronic structure, basic surface functionalities, and excellent chemical and thermal stability make it a promising heterogeneous catalyst in organic synthesis. nih.govresearchgate.net g-C3N4 is typically synthesized through the thermal condensation of nitrogen-rich precursors like melamine, urea (B33335), or dicyandiamide. atomfair.comresearchgate.net

In the context of stilbene synthesis, g-C3N4 has demonstrated notable activity as a solid base catalyst in Knoevenagel condensation reactions. researchgate.net Research has shown that heterogeneous g-C3N4 can effectively catalyze the reaction at room temperature, leading to high yields of substituted stilbenes in very short reaction times (around 30 minutes). researchgate.net The catalyst's basic nature is attributed to the nitrogen atoms in its structure, which can activate the acidic methylene (B1212753) group of the starting material. nih.govsemanticscholar.org Furthermore, the g-C3N4 catalyst has been shown to be recyclable for several runs, underscoring its robustness and economic viability. researchgate.net

Role of Phase Transfer Catalysts (e.g., Crown Ethers) in Enhancing Reaction Efficiency

Phase transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. tcichemicals.comnih.gov A phase transfer catalyst, typically a quaternary ammonium salt or a crown ether, transports a reactant from one phase to another where the reaction can occur. tcichemicals.com This technique is particularly useful in reactions involving an inorganic base and an organic substrate.

In the synthesis of this compound via Knoevenagel condensation of p-nitrotoluene with benzaldehyde, the reaction is often hindered by the low acidity of the toluene derivative and competition from the Cannizzaro reaction. researchgate.net The use of a phase transfer system, such as 18-crown-6 with a solid base like potassium carbonate, can overcome these challenges. researchgate.net The crown ether complexes with the potassium ion, and the more "naked" and reactive carbonate anion is transferred into the organic phase. This enhances the deprotonation of the p-nitrotoluene, facilitating the condensation reaction and leading to high yields (>90%) of the desired p-nitrostilbene. researchgate.net The combination of a heterogeneous solid base catalyst like g-C3N4 with a phase transfer catalyst like a crown ether can create a highly efficient system for stilbene synthesis. researchgate.net

Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is a key strategy for modulating its chemical and physical properties. By introducing various substituents onto the aromatic rings, researchers can fine-tune the molecule for specific applications.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the stilbene framework creates "push-pull" systems, which can significantly influence the molecule's electronic and optical properties. researchgate.net The nitro group (NO2) on this compound is a strong electron-withdrawing group. uni-rostock.de

Synthesis of these derivatives is typically achieved by using appropriately substituted starting materials in standard stilbene-forming reactions like the Wittig, Horner-Wadsworth-Emmons, or Perkin reactions. nih.gov

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NH2), or alkyl (-R) can be introduced. For example, reacting diethyl(4-nitrobenzyl)phosphate with a 3,4-dialkoxybenzaldehyde via a Horner-Wadsworth-Emmons reaction yields a this compound derivative with electron-donating alkoxy groups. nih.gov Subsequently, the nitro group can be reduced to an amino group (a strong EDG) using reagents like indium or tin(II) chloride, further modifying the electronic properties. nih.gov

Electron-Withdrawing Groups (EWGs): Additional EWGs like cyano (-CN) or halides (-X) can be incorporated. Synthesizing stilbenes with cyano groups can be accomplished using McMurry coupling reactions with catalysts like TiCl4 or ZnCl2. researchgate.netchemrxiv.org The presence of multiple EWGs can impact the molecule's reduction potential and reactivity. researchgate.net

The nature and position of these substituents have a predictable effect on the molecule's properties. EDGs tend to increase the electron density in the conjugated system, while EWGs decrease it, affecting characteristics such as absorption and fluorescence spectra. otterbein.eduresearchgate.net

| Reaction Type | Substituted Precursor | Introduced Substituent | Substituent Type |

|---|---|---|---|

| Horner-Wadsworth-Emmons | 3,4-Dialkoxybenzaldehyde | Alkoxy (-OR) | Electron-Donating |

| Nitro Reduction | 4,4'-Dinitrostilbene (B1234727) | Amino (-NH2) | Electron-Donating |

| McMurry Coupling | Benzaldehyde with -CN group | Cyano (-CN) | Electron-Withdrawing |

| Wittig Reaction | 4-Nitrobenzyltriphenylphosphonium bromide | Nitro (-NO2) | Electron-Withdrawing |

Synthesis of Halogenated this compound Derivatives

Introducing halogen atoms (F, Cl, Br, I) to the this compound structure is another important functionalization strategy. Halogenated derivatives are valuable as synthetic intermediates, particularly for cross-coupling reactions like the Suzuki or Heck reactions, which allow for the construction of more complex molecular architectures. researchgate.net

The synthesis of halogenated stilbenes can be achieved by employing halogen-containing precursors. For instance, stilbenes substituted with bromine can be synthesized using McMurry coupling reactions with Lewis acid catalysts. researchgate.netchemrxiv.org Another approach is the Wittig reaction, where a phosphonium ylide derived from a halogenated benzyl halide is reacted with a suitable aldehyde. For example, (4-nitrobenzyl)triphenylphosphonium bromide can be prepared from 4-nitrobenzyl bromide and subsequently used in a Wittig reaction to form the stilbene backbone. nih.gov Similarly, palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, can couple halogenated derivatives with styrenes to produce the desired stilbene products in good yields. nih.gov

Synthesis of Alkoxy and Hydroxy Substituted Nitrostilbenes

The synthesis of this compound derivatives bearing alkoxy and hydroxy substituents is a significant area of research, driven by the unique electronic and optical properties of these molecules. Various synthetic methodologies have been developed to introduce these functional groups onto the stilbene backbone, often involving classic condensation and coupling reactions. These methods provide routes to a diverse range of compounds with tailored characteristics.

Several established synthetic strategies are employed for the preparation of alkoxy and hydroxy-substituted nitrostilbenes, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Perkin condensation. Each of these methods offers distinct advantages regarding substrate scope, stereoselectivity, and reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of stilbenes. For instance, 1,2-bis(alkoxy)-4-(4-nitrostyryl)-benzenes have been synthesized via an HWE reaction between diethyl(4-nitrobenzyl)phosphate and 3,4-dialkoxybenzaldehydes, affording yields of 60–62%. nih.gov Similarly, the reaction of 3,4,5-trialkoxy aldehyde with diethyl(4-nitrobenzyl)phosphate results in the corresponding nitrostilbene derivative in yields ranging from 60–64%. nih.gov

Another prominent method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmnstate.edu This reaction is a cornerstone in alkene synthesis and has been applied to the preparation of various stilbene derivatives. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmnstate.edu For example, (4-Nitrobenzyl)triphenylphosphonium bromide can be reacted with substituted benzaldehydes to yield the corresponding nitrostilbene. nih.gov The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with an alkene, also serves as a powerful tool for stilbene synthesis. nih.govnih.govlibretexts.orgyoutube.com This methodology has been successfully applied to synthesize a variety of differently substituted acetoxy- and methoxystilbenes. nih.gov The reaction can be performed using either iodobenzene derivatives or diazonium salts as coupling partners. nih.gov Microwave-assisted Heck reactions in aqueous media have also been developed, offering an efficient and sustainable protocol for stilbene synthesis. nih.gov

The Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride, provides a route to α,β-unsaturated aromatic acids, which can be precursors to stilbenes. wikipedia.orglongdom.orgbyjus.comslideshare.net While not a direct method for stilbene synthesis in all cases, it is a valuable tool for creating stilbene-based structures and related compounds like resveratrol (B1683913). wikipedia.orgbyjus.comslideshare.net

The following tables summarize representative examples of the synthesis of alkoxy and hydroxy-substituted nitrostilbenes using these methodologies.

Table 1: Synthesis of Alkoxy-Substituted 4-Nitrostilbenes via Horner-Wadsworth-Emmons Reaction

| Aldehyde Reactant | Phosphonate/Ylide Reactant | Product | Yield (%) |

| 3,4-Dialkoxybenzaldehydes | Diethyl(4-nitrobenzyl)phosphate | 1,2-bis(alkoxy)-4-(4-nitrostyryl)-benzenes | 60-62 nih.gov |

| 3,4,5-Trialkoxy aldehyde | Diethyl(4-nitrobenzyl)phosphate | 3,4,5-Trialkoxy-4'-nitrostilbene | 60-64 nih.gov |

Table 2: General Methodologies for Hydroxy and Alkoxy Stilbene Synthesis

| Reaction | Reactants | Product Type | Key Features |

| Heck Reaction | Aryl halide/triflate, Alkene | Acetoxy- and methoxystilbenes | Palladium-catalyzed; can use diazonium salts. nih.gov |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | General alkenes (stilbenes) | Forms a C=C bond; stereochemistry can be influenced. masterorganicchemistry.comorganic-chemistry.org |

| Perkin Condensation | Aromatic aldehyde, Acid anhydride | α,β-unsaturated aromatic acids (stilbene precursors) | Base-catalyzed condensation. wikipedia.orglongdom.org |

Detailed mechanistic studies have elucidated the pathways of these reactions. The Wittig reaction, for example, is proposed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine oxide. masterorganicchemistry.com The stereochemical outcome (E or Z alkene) is dependent on whether the ylide is stabilized or non-stabilized. organic-chemistry.org

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the stilbene product and regenerate the catalyst. youtube.com The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of ligands, substrates, and reaction conditions. libretexts.org

The Perkin reaction mechanism involves the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in an aldol-type condensation. byjus.com Subsequent dehydration leads to the formation of the α,β-unsaturated product. byjus.com

These synthetic methodologies provide a versatile toolbox for chemists to access a wide array of alkoxy and hydroxy-substituted 4-nitrostilbenes, enabling further investigation into their chemical and physical properties.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Ultrafast Time-Resolved Spectroscopy for Excited-State Dynamics

Ultrafast spectroscopic techniques are crucial for resolving the fleeting events that occur in molecules following photoexcitation, providing insights into energy transfer, structural rearrangements, and relaxation pathways.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy allows for the measurement of fluorescence lifetimes and quantum yields, offering direct information about the emissive excited states. Studies on trans-4-nitrostilbene have explored the influence of solvent polarity on its excited-state dynamics. The S1-state deactivation dynamics are significantly modulated by the surrounding solvent environment, with observed lifetimes varying considerably. For instance, lifetimes have been reported in the picosecond to femtosecond range depending on the solvent, with values such as approximately 60 ps in acetonitrile (B52724) and as short as approximately 60 fs in cyclohexane. These dynamics are often characterized by multiple decay components, indicative of sequential relaxation processes, including vibrational relaxation and potentially intersystem crossing to triplet states. The decay of total fluorescence intensity is consistent with a competitive triplet-single deactivation mechanism.

Table 3.1.1: Time-Resolved Fluorescence Spectroscopy Parameters for trans-4-Nitrostilbene

| Solvent | Lifetime (τ) | Notes | Citation |

| Cyclohexane | ~80 ps, ~950 ps | Multiple decay components observed | |

| Acetonitrile | ~60 ps | Solvent-dependent deactivation | |

| Cyclohexane | ~60 fs | Extremely rapid deactivation observed |

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique that monitors the absorption of light by excited-state species, providing information about their spectral features and lifetimes. Investigations using femtosecond transient absorption spectroscopy on trans-4-nitrostilbene have elucidated its excited-state dynamics in various solvents. Spectral changes observed in TAS are interpreted in terms of vibrational cooling and conformational relaxation processes occurring in the excited state. For example, vibrational cooling has been observed to occur on timescales of approximately 15 ps, and its rates can correlate with the thermal diffusivity of the solvent. These studies help identify transient species and map out the energy landscape of the excited states, including the population and decay of different electronic states.

Table 3.1.2: Transient Absorption Spectroscopy Observations for trans-4-Nitrostilbene

| Observation | Time Scale | Interpretation | Citation |

| Vibrational cooling | ~15 ps | Energy dissipation within the excited state | |

| Conformational dynamics | Varies | Structural rearrangements in the excited state | |

| Excited state deactivation | ~80 ps, ~950 ps | Population decay to lower energy states or ground state |

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy probes the molecular structure by analyzing the characteristic frequencies of molecular vibrations, providing insights into bond strengths, functional groups, and molecular geometry, especially in different electronic states.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond Stimulated Raman Spectroscopy (FSRS) offers high spectral and temporal resolution, enabling the study of vibrational modes in transient excited states. While direct FSRS data for the parent trans-4-nitrostilbene is not extensively detailed in the provided snippets, the technique has been successfully applied to related nitrostilbene derivatives, such as 4-dimethylamino-4′-nitrostilbene (DNS). These studies reveal distinct Raman spectra for locally-excited and charge-transferred states, highlighting changes in skeletal vibrational modes, including C=C and phenyl ring modes (e.g., ν8a). Such investigations suggest that FSRS is a valuable tool for tracking structural rearrangements, such as the twist of the nitrophenyl group, that accompany intramolecular charge transfer (ICT) in the excited state of nitrostilbenes.

Table 3.2.1: Femtosecond Stimulated Raman Spectroscopy (FSRS) Observations (on related nitrostilbenes, indicative for trans-4-nitrostilbene)

| Vibrational Mode | State | Observation | Citation |

| νNO₂ | Excited State | Distinct Raman signal observed | |

| νC=C | Excited State | Distinct Raman signal observed | |

| ν8a (phenyl) | Excited State | Distinct Raman signal observed | |

| Skeletal modes | Locally-excited | Distinct Raman signal observed | |

| Skeletal modes | Charge-transferred | Distinct Raman signal observed |

Fourier Transform Infrared (FTIR) Spectroscopy

Table 3.2.2: Expected FTIR Vibrational Bands for trans-4-Nitrostilbene (Ground State)

| Band Position (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~1600-1630 | Strong | C=C stretch (stilbene backbone) |

| ~1500-1550 | Strong | NO₂ asymmetric stretch |

| ~1350-1370 | Strong | NO₂ symmetric stretch |

| ~1000-1200 | Medium | C-N stretch, C-H bend, other skeletal vibrations |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide fundamental information about the electronic transitions within a molecule, including the wavelengths of maximum absorption (λmax) and emission (λem), as well as fluorescence quantum yields (Φf). The nitro group in nitrostilbenes is known to significantly influence these properties, often acting as a fluorescence quencher and promoting non-radiative decay pathways, leading to generally low fluorescence quantum yields, typically below 0.01. While specific UV-Vis absorption maxima (λmax) and emission maxima (λem) for the parent trans-4-nitrostilbene are not explicitly detailed in the provided snippets, studies on related derivatives like 4-dimethylamino-4′-nitrostilbene (DANS) show absorption bands and fluorescence with quantum yields. For trans-4-nitrostilbene itself, a phosphorescence quantum yield (Φp) of 3 × 10⁻⁴ has been reported. The electronic structure and excited-state dynamics are sensitive to solvent polarity and molecular conformation.

Table 3.3: Electronic Absorption and Emission Spectroscopy Data for trans-4-Nitrostilbene and Related Compounds

| Spectroscopy Type | Parameter | Value | Solvent | Notes | Citation |

| UV-Vis Absorption | λmax (cutoff) | ~380 nm | Various | Indicative, observed for 4-Chloro-4-nitrostilbene | |

| Fluorescence Emission | Quantum Yield (Φf) | < 0.01 | General | Nitro group acts as a fluorescence quencher | |

| Phosphorescence | Quantum Yield (Φp) | 3 × 10⁻⁴ | Not specified | Reported value for trans-4-nitrostilbene | |

| Fluorescence Emission | Quantum Yield (Φf) | ~50% | Nonpolar | For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | |

| Fluorescence Emission | Quantum Yield (Φf) | ~11% | Not specified | For a monoaldehyde derivative | |

| Fluorescence Emission | Quantum Yield (Φf) | ~18% | Not specified | For a ketone derivative |

UV-Visible Absorption Spectroscopy and Cut-off Wavelength Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule, providing insights into its conjugated system and potential for light absorption. For 4-Nitrostilbene (B156276), studies have focused on identifying its absorption characteristics and determining its cut-off wavelength, which signifies the longest wavelength at which significant absorption occurs.

Research on related compounds, such as 1-(4-fluorostyryl)-4-nitrostilbene (FNS), indicates a lower cut-off wavelength of approximately 451 nm for this compound (referred to as 4NP in the study) with an associated band gap of 3.148 eV researchgate.net. While specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound itself were not consistently detailed across the provided search results, studies on closely related molecules like 4-Dimethylamino-4'-nitrostilbene (B1242720) (DANS) show significant absorption bands. For instance, DANS exhibits an absorption maximum around 432.2 nm with a molar extinction coefficient of 27,000 M⁻¹cm⁻¹ in benzene (B151609) omlc.orgsigmaaldrich.com. The presence of the nitro group and the extended π-conjugation in this compound are expected to contribute to its absorption profile in the UV-Vis region.

Table 1: UV-Visible Absorption Properties

| Compound | Solvent | Cut-off Wavelength (nm) | Band Gap (eV) | Reference |

| This compound (4NP) | N/A | 451 | 3.148 | researchgate.net |

| This compound | N/A | Not specified | Not specified | N/A |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy investigates the light emitted by a molecule after excitation. Key parameters include the emission maximum (λem) and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process.

Studies on trans-4-nitrostilbene (t-NSB), the common isomer of this compound, indicate that its fluorescence properties are significantly influenced by the solvent environment. In nonpolar solvents, fluorescence quantum yields (ΦF) can range from 6% to 88%, whereas in polar solvents, they are considerably lower, typically between 0.4% and 3.2% researchgate.net. Fluorescence lifetimes (τ) for t-NSB have been reported to be in the nanosecond (ns) to picosecond (ps) range, correlating with these quantum yield variations researchgate.net. For example, lifetimes can range from approximately 60 picoseconds in high-polarity solvents to around 60 femtoseconds in nonpolar solvents rsc.org. While specific emission maxima (λem) for this compound were not explicitly detailed, related compounds like DANS exhibit emission around 700 nm in methylene (B1212753) chloride sigmaaldrich.com.

Table 2: Fluorescence Properties

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference |

| trans-4-nitrostilbene (t-NSB) | Nonpolar solvents | 6-88% | ns to ps | researchgate.net |

| trans-4-nitrostilbene (t-NSB) | Polar solvents | 0.4-3.2% | ns to ps | researchgate.net |

| This compound | Not specified | Not specified | Not specified | N/A |

Note: Specific λem for this compound was not found. For 4-Dimethylamino-4'-nitrostilbene (DANS), λem is reported around 700 nm in methylene chloride sigmaaldrich.com.

Solvent Effects on Absorption and Emission Spectra

The electronic structure and photophysical behavior of this compound are notably sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, influences both absorption and emission characteristics.

Studies on trans-4-nitrostilbene (t-NSB) reveal a strong dependence of its excited-state dynamics on solvent polarity. The lifetime of the first excited singlet state (S₁) decreases dramatically from approximately 60 picoseconds (ps) in high-polarity solvents to about 60 femtoseconds (fs) in nonpolar solvents rsc.org. This variation is linked to changes in the relative energies and intersystem crossing (ISC) rates of the S₁ state and relevant triplet states, modulated by solvent-induced stabilization or destabilization rsc.org.

The fluorescence quantum yield (ΦF) of related compounds like 4-Dimethylamino-4'-nitrostilbene (DANS) demonstrates a complex relationship with solvent polarity. The ΦF generally increases from nonpolar to slightly polar solvents, reaching a maximum, before decreasing significantly to near zero in highly polar solvents omlc.orgmdpi.com. This behavior is attributed to the interplay of various relaxation pathways, including internal conversion and intersystem crossing, which are modulated by solvent interactions mdpi.com. For instance, in solvents like benzene, the ΦF for DANS is reported as 0.53, while in methylene chloride and dimethylformamide, it drops to 0.008 and 0.002, respectively omlc.org. The Stokes shift, the difference between absorption and emission maxima, also tends to increase with solvent polarity mdpi.com.

Table 3: Solvent Effects on Fluorescence Quantum Yield for related compounds

| Compound | Solvent | Polarity (approx.) | Fluorescence Quantum Yield (ΦF) | Reference |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Benzene | Medium | 0.53 | omlc.org |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Pentane | Low | 0.14 | omlc.org |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Methylene Chloride | High | 0.008 | omlc.org |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Dimethylformamide | Very High | 0.002 | omlc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of organic compounds by providing detailed information about the atomic connectivity and chemical environment of nuclei, particularly ¹H and ¹³C. While NMR is a standard technique for characterizing molecules like this compound, specific chemical shift values for its ¹H and ¹³C NMR spectra were not directly detailed in the provided search results. However, it is noted that NMR spectral data for (E)-4-Nitrostilbene are consistent with previous reports, and the methodology typically involves solvents like CDCl₃ with tetramethylsilane (B1202638) (TMS) as an internal standard nih.govrsc.org. Detailed spectral analysis, including chemical shifts, multiplicities, and coupling constants, would be necessary for definitive structural assignment.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometric analysis confirms its molecular identity.

The molecular weight of this compound is reported as 225.2426 g/mol nist.gov, with an exact mass determined to be 225.078979 Da chemsrc.com. Gas Chromatography-Mass Spectrometry (GC-MS) data identifies a prominent molecular ion peak (M⁺) at m/z 225, with other significant peaks observed at m/z 178 and 179, likely corresponding to fragment ions nih.gov. These mass-to-charge ratio values are consistent with the presence of a nitro group and the stilbene (B7821643) backbone, confirming the molecular formula C₁₄H₁₁NO₂.

Table 4: Mass Spectrometry Data

| Compound | Ion | m/z | Intensity (%) | Reference |

| This compound | Molecular Ion (M⁺) | 225 | ~100 | nih.gov, nist.gov |

| This compound | Exact Mass | 225.078979 | N/A | chemsrc.com |

Computational Chemistry and Theoretical Modeling of 4 Nitrostilbene Systems

Semi-Empirical Methods for Conformational and Photophysical Studies

Semi-empirical methods, including AM1, PM3, MNDO, and INDO, have historically been employed to investigate the ground-state geometries and basic photophysical properties of stilbene (B7821643) derivatives like DANS mdpi.comrsc.orgresearchgate.net. These methods, while less computationally intensive than ab initio or DFT calculations, provide valuable initial insights. Early studies using these techniques suggested that trans-stilbenes, including DANS, generally adopt a planar ground state conformation mdpi.comrsc.orgresearchgate.net. These calculations also helped in understanding the relative stabilities of different conformers and the potential torsional modes that could be activated upon photoexcitation. While limited in their ability to precisely predict excited-state properties compared to more advanced methods, semi-empirical calculations laid the groundwork for understanding the conformational landscape and the initial steps of excited-state relaxation, often pointing towards the importance of torsional motions mdpi.comresearchgate.net.

Molecular Dynamics Simulations for Nonadiabatic Trajectory Studies

To capture the intricate dynamics of excited-state relaxation, particularly processes involving transitions between electronic states (nonadiabatic dynamics), molecular dynamics (MD) simulations are indispensable. Studies employing nonadiabatic trajectory surface hopping methods have been applied to systems like DANS to unravel complex photorelaxation pathways mdpi.comnih.govresearchgate.netdntb.gov.uaacs.orgacs.orgdntb.gov.ua. These simulations allow researchers to follow the evolution of nuclear coordinates on coupled potential energy surfaces, thereby mapping out the routes to conical intersections (CIs) and intersystem crossings (ISCs) that lead to phenomena such as photoisomerization or internal conversion. For nitrostilbenes, these simulations are crucial for understanding how torsional motions around the central double bond or substituent groups contribute to the population of triplet states or non-emissive conformations.

Modeling of Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a fundamental process in many photochemically active molecules, where electron density shifts from a donor to an acceptor moiety through a conjugated system upon photoexcitation. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to model ICT in molecules like 4-nitrostilbene (B156276) derivatives rsc.orgresearchgate.netdntb.gov.uaacs.orgnih.govnih.govresearchgate.netresearchgate.net. These calculations help in characterizing the electronic structure changes, including the significant redistribution of charge density and the resulting large changes in dipole moments between the ground and excited states researchgate.netresearchgate.netresearchgate.netaip.org. The extent of ICT is often quantified by calculating the difference in charge distribution or by analyzing the dipole moment changes, which are highly sensitive to the molecular conformation and the surrounding environment.

Twisted Intramolecular Charge Transfer (TICT) State Analysis

A specific manifestation of ICT is the Twisted Intramolecular Charge Transfer (TICT) state, which arises when a torsional motion around a single bond leads to a near-perpendicular conformation between the donor and acceptor groups. This twisting often results in a highly polar, charge-separated state that can be non-emissive. Computational studies have extensively investigated TICT states in DANS, exploring which specific torsional motions (e.g., rotation of the nitrophenyl group, dimethylamino group, or the central C=C bond) are responsible for TICT formation mdpi.comrsc.orgnih.govdntb.gov.uanih.govnih.govresearchgate.netresearchgate.net210.212.36doi.org. TD-DFT calculations are frequently used to map potential energy surfaces along these torsional coordinates, identifying energy barriers and the geometries of the TICT states. The coupling of ICT coordinates with low-frequency vibrational modes, such as the twist of the nitrophenyl group, has been highlighted as important for the dynamics of DNS dntb.gov.ua.

Role of Torsional Motion in Excited State Relaxation

Torsional motion plays a critical role in the excited-state relaxation pathways of stilbenes, often leading to photoisomerization or non-radiative decay. Computational studies have detailed how torsions around the central C=C bond can lead to trans-cis isomerization, while torsions of substituent groups (like the nitro group or the dimethylamino group) can facilitate internal conversion or lead to TICT states mdpi.comrsc.orgresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netdoi.orgntu.edu.twlongdom.orgresearchgate.netaip.orgnih.gov. For instance, the torsion of the nitro group has been implicated in the nonradiative decay of DANS in polar solvents nih.govresearchgate.net. Molecular dynamics simulations, particularly those incorporating nonadiabatic effects, are crucial for understanding the interplay between different torsional motions and their influence on excited-state lifetimes and quantum yields mdpi.comnih.govresearchgate.netdntb.gov.uaacs.orgacs.orgresearchgate.net. The observation of oscillatory fluorescence in DANS has been attributed to coherent vibrational motion involving nitrophenyl/aminophenyl torsion, modulating early-time fluorescence spectra researchgate.net.

Computational Studies on Environmental Effects (e.g., Solvent Polarity, Surface Adsorption)

The photophysical behavior of this compound derivatives is highly sensitive to their environment, with solvent polarity and surface interactions being key factors.

Solvent Polarity: Computational studies, often employing continuum solvation models (like PCM or SMD) within DFT or semi-empirical calculations, have extensively investigated the impact of solvent polarity on DANS/DNS. Increased solvent polarity generally stabilizes polar ICT states, influencing fluorescence quantum yields, excited-state lifetimes, and the propensity for isomerization rsc.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netaip.orgnih.gov. For example, the excited-state lifetime of trans-4-nitrostilbene (t-NSB) dramatically decreases from picoseconds in high-polarity solvents to femtoseconds in nonpolar solvents, attributed to differences in dipole moments and intersystem crossing (ISC) rates rsc.orgnih.gov. Similarly, fluorescence quantum yields for DANS are significantly higher in nonpolar solvents and decrease sharply in polar solvents, often due to the stabilization of non-emissive ICT or TICT states nih.govresearchgate.netphotochemcad.com.

Surface Adsorption: The interaction of this compound derivatives with surfaces, such as amorphous silica (B1680970) glass, has also been explored computationally using DFT acs.orgnih.govnih.govaip.orgresearchgate.netphotochemcad.comacs.org. These studies reveal that adsorption is governed by various interactions, including hydrogen bonding between the nitro group and surface hydroxyls, as well as π-interactions with the aromatic rings nih.govphotochemcad.comacs.org. Such interactions can significantly alter the electronic and optical properties of the adsorbed molecules, affecting their absorption spectra and potentially their photochemical behavior. Computational analysis of adsorption geometries and interaction energies helps in understanding the preferred orientations and the nature of molecule-surface interactions nih.govaip.orgphotochemcad.comacs.org.

Data Tables:

Table 1: Excited-State Lifetimes and Fluorescence Quantum Yields of DANS/DNS in Different Solvents (Computational & Experimental Data)

| Molecule | Solvent | Excited-State Lifetime (τ) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| DANS/DNS | Toluene | ~2.3 ns | ~0.53 | researchgate.net |

| DANS/DNS | Benzene (B151609) | N/A | ~0.7 | photochemcad.com |

| DANS/DNS | Cyclohexane | ~80 ps, ~950 ps | N/A | researchgate.net |

| DANS/DNS | Acetonitrile (B52724) | <0.01 (fluorescence) | <0.01 | researchgate.net |

| t-NSB | Nonpolar | ~60 fs | N/A | rsc.orgnih.gov |

| t-NSB | High-Polarity | ~60 ps | N/A | rsc.orgnih.gov |

Table 2: Absorption Maxima (λmax) and Dipole Moments of DANS/DNS in Different Environments

| Molecule | Environment | λmax (nm) | Ground State Dipole Moment (D) | Excited State Dipole Moment (D) | Reference(s) |

| DANS/DNS | Benzene | ~432 | N/A | N/A | photochemcad.com |

| DANS/DNS | CHCl3 | ~471 | N/A | N/A | nih.gov |

| DANS/DNS | DMSO | ~480 | N/A | N/A | nih.gov |

| DANS | Cyclohexane | N/A | ~8.2 (experimental) | N/A | researchgate.net |

| DANS | N/A (calculated) | N/A | ~10.6 (PBE0) | ~26.1 | researchgate.net |

| DNS | N/A | N/A | ~8.2 | ~20.7 | researchgate.net |

Table 3: Key Interaction Types in DANS Adsorption on Silica Surface

| Interaction Type | Description | Significance | Reference(s) |

| O–H···O Hydrogen Bond | Between nitro group of DANS and hydroxyl groups of silica surface. | Dominant interaction, crucial for adsorption stability. | nih.govphotochemcad.comacs.org |

| O–H···π Interaction | Between silica hydroxyl groups and DANS aromatic rings. | Plays a critical role in adsorption. | nih.govphotochemcad.comacs.org |

| C–H···O Interaction | Between DANS methyl/phenyl moieties and silica oxygen atoms. | Contributes, but generally less significant. | nih.govphotochemcad.comacs.org |

Compound Name List:

this compound (4-NS)

trans-4-Nitrostilbene (t-NSB)

4-dimethylamino-4'-nitrostilbene (B1242720) (DANS)

4-N,N-dimethylamino-4'-nitrostilbene (DNS)

DNS-B3 (constrained model compound)

Nitrophenyl group

Dimethylamino group

Reactivity, Reaction Mechanisms, and Photochemical Transformations

Electrophilic Aromatic Substitution Reactions

The presence of the nitro group on the phenyl ring of 4-nitrostilbene (B156276) profoundly impacts its susceptibility to electrophilic aromatic substitution (EAS) reactions. The nitro group is a strongly deactivating and meta-directing substituent. Consequently, electrophilic attack on the nitro-substituted phenyl ring is disfavored, and any substitution that does occur is directed primarily to the meta positions relative to the nitro group cymitquimica.commasterorganicchemistry.commasterorganicchemistry.com. The unsubstituted phenyl ring, however, remains activated and is more prone to electrophilic attack. General EAS reactions like nitration involve the formation of the nitronium ion () as the active electrophile, typically in the presence of nitric acid and a strong acid catalyst like sulfuric acid masterorganicchemistry.com. Sulfonation follows a similar mechanism with sulfur trioxide () as the electrophile masterorganicchemistry.com. While specific detailed studies on EAS reactions directly on this compound are not extensively detailed in the literature, the general principles of EAS dictate that the nitro group will deactivate its attached ring, making the other phenyl ring the primary site for such reactions.

Reduction Reactions of the Nitro Group

The nitro group in this compound can be selectively reduced to an amino group (-), yielding 4-aminostilbene. This transformation is a common synthetic route for accessing amino-substituted stilbenes. One reported method involves the chemoselective reduction of the nitro group using diboronic acid in the presence of 4,4'-bipyridyl as a catalyst in dimethylformamide (DMF) tcichemicals.com. This reaction efficiently converts trans-4-nitrostilbene to trans-4-aminostilbene with a high yield. Electron-withdrawing groups, such as the nitro group itself, are known to facilitate the reduction of the nitro moiety nih.gov. Electrochemical methods also offer pathways for the reduction of nitro groups, with the specific potentials and mechanisms being dependent on the pH of the medium uchile.clresearchgate.net.

Table 1: Reduction of this compound to 4-Aminostilbene

| Reactants/Conditions | Product | Yield | Reference |

| trans-4-Nitrostilbene, Diboronic acid, 4,4'-bipyridyl (cat.), DMF | trans-4-Aminostilbene | 91% | tcichemicals.com |

Epoxide Ring-Opening Reactions in Derivatives

While this compound itself does not possess an epoxide group, its derivatives can undergo such reactions. A notable derivative is trans-4-nitrostilbene oxide. This compound is synthesized through the epoxidation of trans-4-nitrostilbene, typically using peracids like meta-chloroperoxybenzoic acid (m-CPBA) ontosight.ai. The epoxide ring in trans-4-nitrostilbene oxide is susceptible to nucleophilic attack, leading to ring-opening and the formation of diol products smolecule.com. This reaction pathway allows for further functionalization and elaboration of the nitrostilbene scaffold.

Photoisomerization Processes (trans ↔ cis) and Quantum Yields

Stilbenes, including this compound, are well-known for their ability to undergo photoisomerization upon irradiation with light. The molecule exists in two geometric isomers: the more stable trans (E) form and the less stable cis (Z) form cymitquimica.com. Upon excitation to the first singlet excited state (), the molecule can isomerize around the central double bond. Studies have measured the quantum yields for both the trans-to-cis () and cis-to-trans () photoisomerization of this compound researchgate.net. These quantum yields are influenced by factors such as solvent polarity and the presence of quenchers researchgate.netrsc.orgcaltech.edu. For instance, the isomerization process often involves a triplet state as an intermediate researchgate.netrsc.org. The solvent polarity plays a critical role, significantly altering the -state lifetime and the efficiency of different deactivation pathways, including isomerization rsc.org. For substituted nitrostilbenes, particularly those with electron-donating groups, the trans-cis photoisomerization quantum yield can be markedly dependent on the solvent's polarity caltech.edu.

Excited State Deactivation Pathways

Following photoexcitation, this compound, like other stilbenes, can return to the ground state () through various radiative and non-radiative processes. The deactivation pathways are complex and strongly influenced by the molecular structure, substitution patterns, and the surrounding environment, particularly solvent polarity.

Internal conversion (IC) is a non-radiative process where the molecule transitions between states of the same spin multiplicity, typically from a higher excited singlet state () to the lowest singlet excited state (), or from to . In this compound, internal conversion contributes to the rapid decay of the excited state, particularly in nonpolar solvents where -state lifetimes can be as short as ~60 fs rsc.org. Computational studies suggest that IC often occurs via conical intersections (CIs), which are points on the potential energy surface where two electronic states become degenerate acs.orgnih.gov. For this compound and its derivatives, these CIs are often associated with twisting motions of the central double bond and, importantly, with the pyramidalization or torsion of the nitro group acs.orgnih.govntu.edu.tw. This nitro group torsion is considered a significant pathway for non-radiative decay, facilitating the conversion of electronic energy into vibrational energy acs.orgnih.gov.

Intersystem crossing (ISC) is a non-radiative process that involves a transition between electronic states of different spin multiplicities, most commonly from a singlet excited state () to a triplet excited state (). This process is often facilitated by spin-orbit coupling (SOC), which is generally stronger for molecules containing heavy atoms or specific functional groups. In this compound, ISC plays a crucial role in its photochemistry and photophysics researchgate.netrsc.orgresearchgate.netnih.govnih.govdntb.gov.uaaip.orgmdpi.comresearchgate.net.

Computational studies on related nitrostilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), reveal intricate networks of potential energy surfaces involving multiple conical intersections and intersystem crossings (e.g., , , ) researchgate.netnih.govmdpi.com. These pathways often lead to the population of triplet states, which can then undergo further reactions, including isomerization researchgate.netrsc.orgresearchgate.net. The efficiency of ISC is highly sensitive to solvent polarity; in nonpolar solvents, ISC is generally efficient, contributing to rapid deactivation, while in highly polar solvents, it can become energetically less feasible rsc.orgaip.org. Ultimately, the excited-state population often becomes trapped in metastable triplet states, from which a slower ISC to the ground state can occur, leading to the formation of either the trans or cis isomer rsc.org. The presence of the nitro group itself is known to promote triplet pathways in stilbenes nih.gov.

Compound List:

this compound

trans-4-Nitrostilbene

4-Aminostilbene

trans-4-Aminostilbene

trans-4-Nitrostilbene oxide

4-(N,N-dimethylamino)-4′-nitrostilbene (DANS)

4,4′-Dinitrostilbene (DNS)

4-Nitro-4′-methoxystilbene (NMS)

Solid State Chemistry and Crystal Engineering of 4 Nitrostilbene Derivatives

Crystal Growth Techniques (e.g., Slow Evaporation Method)

The cultivation of high-quality single crystals is a critical prerequisite for the thorough characterization of the solid-state properties of 4-nitrostilbene (B156276) derivatives. Various techniques are employed to achieve this, with the slow evaporation method being a commonly utilized and effective approach. unifr.chtamu.eduuwo.caacadpubl.euresearchgate.net

In the slow evaporation method, a saturated or nearly saturated solution of the this compound compound is prepared in a suitable solvent. The choice of solvent is crucial, as its polarity and boiling point can significantly influence the crystal growth process and morphology. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. This gradual increase in concentration encourages the formation of well-ordered crystal lattices. For instance, single crystals of this compound suitable for X-ray analysis have been successfully obtained by the slow evaporation of an ethyl acetate solution at room temperature. nih.gov

The quality of the resulting crystals is highly dependent on several factors, including the purity of the compound, the choice of solvent, the rate of evaporation, and the stability of the surrounding environment. uwo.ca Disturbances such as temperature fluctuations and vibrations should be minimized to prevent the formation of defects or polycrystalline aggregates. unifr.ch

Other techniques that can be applied for the crystal growth of organic molecules like this compound derivatives include:

Slow Cooling: This method involves dissolving the compound in a solvent at an elevated temperature to create a saturated solution, which is then gradually cooled. The decrease in solubility upon cooling leads to crystallization. unifr.chuwo.ca

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. unifr.ch

Solvent Layering: This approach involves carefully layering a solvent in which the compound is soluble with another solvent in which it is insoluble. Crystallization occurs at the interface between the two solvents. unifr.ch

The selection of the most appropriate crystal growth technique is often empirical and depends on the specific properties of the this compound derivative being studied.

X-Ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is the cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice. Both single-crystal and powder XRD methods provide invaluable information about the molecular structure, conformation, and packing of this compound derivatives.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) offers the most detailed and unambiguous determination of a crystal structure. aps.orgscirp.orgbeilstein-journals.orgmdpi.com By analyzing the diffraction pattern of a single crystal, researchers can determine bond lengths, bond angles, and torsion angles with high precision.

A redetermination of the crystal structure of this compound using SCXRD provided significantly more precise data than the original study. nih.gov This analysis confirmed that this compound crystallizes in the orthorhombic space group Pbca. The benzene (B151609) rings are not coplanar, exhibiting a dihedral angle of 8.42(6)° between their mean planes. Furthermore, the nitro group is slightly rotated out of the plane of its attached benzene ring by 5.84(12)°. nih.gov

Table 1: Crystal Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.0839 (3) |

| b (Å) | 7.6849 (2) |

| c (Å) | 28.1176 (8) |

| V (ų) | 2178.94 (11) |

| Z | 8 |

This detailed structural information is crucial for understanding the relationship between the molecular conformation and the material's properties.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the bulk properties of a material. rsc.orgnist.gov Instead of a single crystal, a finely ground powder sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline substance.

Purity Analysis: The presence of impurity phases can be detected by the appearance of additional peaks in the diffraction pattern.

Polymorph Screening: Different polymorphic forms of a compound will exhibit distinct PXRD patterns, making it a valuable tool in polymorphism studies.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice.

While PXRD does not provide the same level of structural detail as SCXRD, it is an essential tool for routine characterization and for studying materials that are not amenable to single-crystal growth. rsc.org

Polymorphism and Conformer Analysis in Crystalline States

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation. This can lead to significant variations in their physical and chemical properties, including melting point, solubility, and optical response.

Conformational polymorphism arises when molecules can adopt different conformations (spatial arrangements of atoms) in the crystalline state. For flexible molecules like this compound derivatives, rotation around single bonds can lead to different conformers, which may then pack into distinct crystal structures.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal is directed by a complex interplay of non-covalent intermolecular interactions. nih.govresearchgate.net In this compound and its derivatives, hydrogen bonding and π-stacking are key forces that govern the supramolecular architecture.

Hydrogen Bonding: Although this compound itself is not a strong hydrogen bond donor, C—H···O interactions play a significant role in its crystal packing. In the crystal structure of this compound, molecules are linked by C—H···O hydrogen bonds, creating a network of interconnected molecules. nih.gov The introduction of functional groups capable of forming stronger hydrogen bonds, such as hydroxyl or amino groups, in derivatives of this compound can lead to more robust and predictable packing motifs.

The interplay between these and other weaker interactions, such as van der Waals forces, determines the final crystal structure and is a key focus of crystal engineering.

Crystal Engineering for Modulating Optical Properties

Crystal engineering is the rational design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions. mdpi.com For this compound derivatives, a primary goal of crystal engineering is to control the molecular packing to achieve acentric crystal structures, which are a prerequisite for second-order nonlinear optical (NLO) activity.

Strategies for modulating the optical properties of this compound derivatives through crystal engineering include:

Functional Group Modification: The introduction of specific substituents onto the stilbene (B7821643) backbone can be used to steer the crystal packing. For example, the addition of hydrogen bonding groups can promote the formation of non-centrosymmetric structures.

Co-crystallization: The formation of multi-component crystals (co-crystals) with other molecules (co-formers) can disrupt the natural tendency of some stilbene derivatives to crystallize in centrosymmetric space groups. The co-former can interact with the stilbene derivative through hydrogen bonding or other specific interactions, leading to a new crystal structure with the desired acentric symmetry.

Polymorph Control: By carefully controlling the crystallization conditions (e.g., solvent, temperature), it is possible to selectively crystallize a specific polymorph with enhanced optical properties.